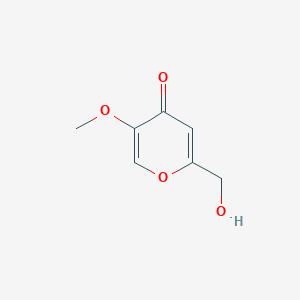
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Cat. No. B189253
Key on ui cas rn:
6269-25-6
M. Wt: 156.14 g/mol
InChI Key: RLWWKLWEBQOOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09101613B2
Procedure details


In a 250 ml round-bottom flask, 2-hydroxymethyl-5-methoxy-4-pyranone (2.2 g, 1 equiv.) was dissolved in 85 ml of methanol and 19.6 g of active manganese dioxide were added (16 equiv.). The reaction mixture was heated under reflux for 1.5 h, then cooled to room temperature. The insoluble part was filtered out and the remaining filtrate solution was concentrated to ca. a third of the initial volume. To this, 30 ml of water, 10 ml of NaOH 1 N and 3.3 g of silver oxide (1 equiv.) were added. The resulting mixture was reacted for 1 h at room temperature and was then filtered over a celite pad to eliminate salts. The filtrate was concentrated under reduced pressure to remove methanol therefrom and then washed with dichloromethane. Subsequently HCl 2 N (12 ml) was added to the water-soluble phase to form a precipitate which was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid was obtained as a white solid (1.2 g, 50% yield).






Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[O:4][CH:5]=[C:6]([O:10][CH3:11])[C:7](=[O:9])[CH:8]=1.[OH2:12].[OH-].[Na+]>CO.[O-2].[O-2].[Mn+4].[Ag]=O>[CH3:11][O:10][C:6]1[C:7](=[O:9])[CH:8]=[C:3]([C:2]([OH:12])=[O:1])[O:4][CH:5]=1 |f:2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC=1OC=C(C(C1)=O)OC
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ag]=O
|
Step Three
|
Name
|
|
|
Quantity
|
19.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1.5 h
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble part was filtered out
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the remaining filtrate solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was reacted for 1 h at room temperature
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered over a celite pad
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove methanol
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Subsequently HCl 2 N (12 ml) was added to the water-soluble phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a precipitate which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C(C=C(OC1)C(=O)O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
